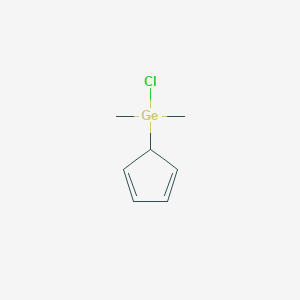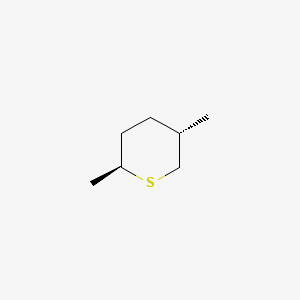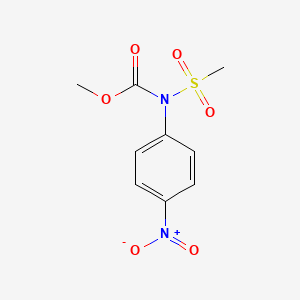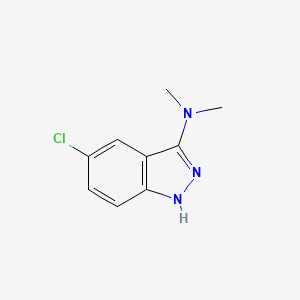
4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline is an organic compound that belongs to the class of nitroanilines This compound is characterized by the presence of methanesulfonyl, methoxy, and methyl groups attached to a dinitroaniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of aniline derivatives followed by sulfonation and methylation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amino derivatives, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: A related compound used in similar chemical reactions.
Tosylates: Compounds with a similar sulfonyl group but different aromatic cores.
Nitroanilines: A broader class of compounds with similar nitro groups but varying substituents.
Uniqueness
4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both methanesulfonyl and nitro groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
61496-53-5 |
|---|---|
Molekularformel |
C9H11N3O7S |
Molekulargewicht |
305.27 g/mol |
IUPAC-Name |
N-methoxy-N-methyl-4-methylsulfonyl-2,6-dinitroaniline |
InChI |
InChI=1S/C9H11N3O7S/c1-10(19-2)9-7(11(13)14)4-6(20(3,17)18)5-8(9)12(15)16/h4-5H,1-3H3 |
InChI-Schlüssel |
BCVYZXNIFNMYKM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585047.png)




![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
![4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate](/img/structure/B14585088.png)
![1-[(Methanesulfonyl)methanesulfonyl]-4-methylpiperazine](/img/structure/B14585094.png)
![1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene](/img/structure/B14585095.png)

![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)

![5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo-](/img/structure/B14585122.png)
![Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane](/img/structure/B14585124.png)
